2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid , often referred to as FAPB , is a synthetic compound with a complex molecular structure. It combines elements from fluorene, phenyl, and bicycloalkane groups. The compound’s name reflects its functional groups: an amide, an acetic acid, and a fluorophenyl moiety.
Synthesis Analysis
The synthesis of FAPB involves intricate organic chemistry techniques. Researchers have reported various synthetic routes, including multistep reactions and cyclization processes. These methods typically utilize fluorene derivatives, fluorophenyl compounds, and bicycloalkanes as starting materials. The final step involves the introduction of the carboxylic acid group to form FAPB.
Molecular Structure Analysis
The molecular formula of FAPB is C₂₃H₂₁FNO₃ . Let’s examine its structural features:
- The fluorene core provides rigidity and aromaticity.
- The fluorophenyl group contributes to the compound’s lipophilicity and potential receptor interactions.
- The bicyclo[1.1.1]pentane moiety imparts steric constraints and three-dimensional complexity.
Chemical Reactions Analysis
FAPB may undergo various chemical reactions, including hydrolysis, esterification, and amidation. These reactions can modify its functional groups, affecting its pharmacological properties.
Physical And Chemical Properties Analysis
- Physical State : FAPB exists as a white crystalline powder.
- Melting Point : The compound’s melting point is approximately X°C.
- Solubility : FAPB is sparingly soluble in water but dissolves readily in organic solvents.
- Stability : It is stable under normal storage conditions.
Safety And Hazards
- Toxicity : Limited toxicological data are available. Exercise caution during handling and use appropriate protective measures.
- Legal Status : FAPB may fall under legal restrictions in some jurisdictions due to its structural similarity to controlled substances.
Future Directions
Research avenues for FAPB include:
- Pharmacology : Investigate its receptor interactions and potential therapeutic applications.
- Toxicology : Assess its safety profile comprehensively.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance desired properties.
- Clinical Studies : Evaluate FAPB’s effects in vivo.
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FNO4/c29-18-7-5-6-17(12-18)27-14-28(15-27,16-27)24(25(31)32)30-26(33)34-13-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,23-24H,13-16H2,(H,30,33)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUKXHHLRSTQLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=CC(=CC=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.